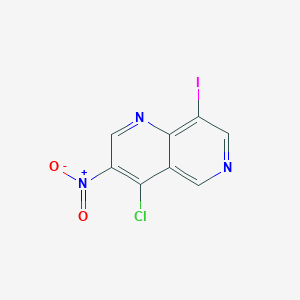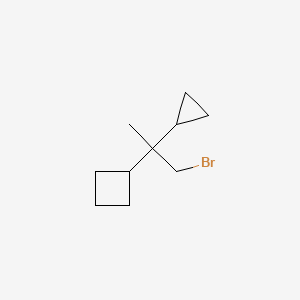
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane is an organic compound that features a bromine atom attached to a cyclopropylpropan-2-yl group, which is further connected to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The cyclopropyl and cyclobutane rings can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of substitution.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Applications De Recherche Scientifique
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
(1-Bromo-2-cyclopropylpropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.
(1-Bromo-2-cyclopropylpropan-2-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclobutane.
Propriétés
Formule moléculaire |
C10H17Br |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
(1-bromo-2-cyclopropylpropan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H17Br/c1-10(7-11,9-5-6-9)8-3-2-4-8/h8-9H,2-7H2,1H3 |
Clé InChI |
BVVVRVRSAWACRN-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C1CCC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)


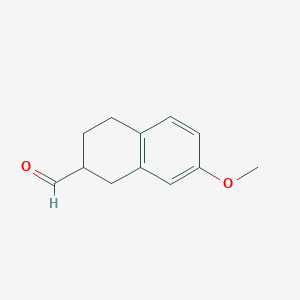
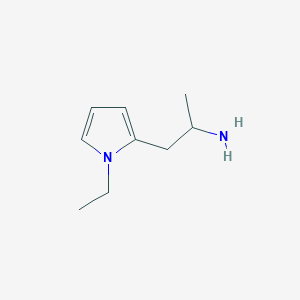

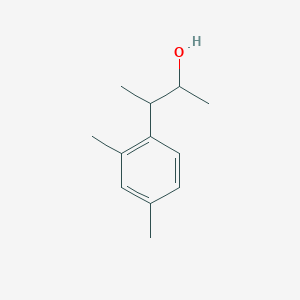
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)

![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
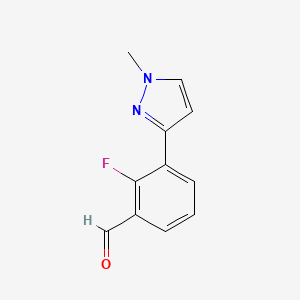
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)
